Lipophilicity Differentiation: logP 4.115 (Target) vs. logP 2.505 (Unsubstituted Benzothiazole Analog)—A 1.61-Unit Gap Dictating Membrane Permeability and Off-Target Liability
The target compound displays a computed logP of 4.115, compared to 2.505 for the unsubstituted benzothiazole-piperidine analog [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol (CAS 137309-95-6) [1]. This logP elevation of 1.61 units arises from the 6-methylsulfanyl substituent, which contributes approximately +1.6 to logP relative to a hydrogen substituent on the benzothiazole core. LogP values exceeding 3.5–4.0 are associated with increased phospholipid bilayer partitioning and potential CYP3A4/2D6-mediated metabolism, but also with enhanced blood-brain barrier penetration and intracellular target access [2].
| Evidence Dimension | Octanol-water partition coefficient (logP, computed via ZINC15 pipeline) |
|---|---|
| Target Compound Data | logP = 4.115; tPSA = 41 Ų; HBD = 2; HBA = 4; RotBonds = 7; MW = 294.445 |
| Comparator Or Baseline | Comparator: [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol (CAS 137309-95-6). logP = 2.505; tPSA = 36.36; HBD = 1; HBA = 4; RotBonds = 2; MW = 248.34 |
| Quantified Difference | ΔlogP = +1.61; ΔtPSA = +4.64; ΔHBD = +1; ΔRotBonds = +5; ΔMW = +46.1 |
| Conditions | Computed physicochemical properties from ZINC15 (target) and ChemScene computational chemistry data (comparator); both using standard SMILES-based prediction pipelines. |
Why This Matters
A logP difference of 1.61 units is not a minor perturbation—it shifts the compound from moderate lipophilicity (2.5) to the upper boundary of Lipinski Rule-of-Five space (4.1), requiring different formulation strategies for in vitro assays and altering predicted tissue distribution profiles in vivo.
- [1] ZINC15 Database. ZINC000013609385: logP = 4.115, tPSA = 41, HBD = 2, HBA = 4, RotBonds = 7, MW = 294.445. Accessed 2026-04-29. http://zinc15.docking.org/substances/ZINC000013609385/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
